2-Acetonylinosine

Description

Structure

3D Structure

Properties

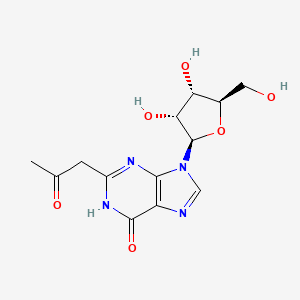

Molecular Formula |

C13H16N4O6 |

|---|---|

Molecular Weight |

324.29 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-oxopropyl)-1H-purin-6-one |

InChI |

InChI=1S/C13H16N4O6/c1-5(19)2-7-15-11-8(12(22)16-7)14-4-17(11)13-10(21)9(20)6(3-18)23-13/h4,6,9-10,13,18,20-21H,2-3H2,1H3,(H,15,16,22)/t6-,9-,10-,13-/m1/s1 |

InChI Key |

WFWFSJDHDNUZFU-ZRFIDHNTSA-N |

Isomeric SMILES |

CC(=O)CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC(=O)CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Acetonylinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of 2-Acetonylinosine, a novel derivative of the naturally occurring purine nucleoside, inosine. Due to the absence of established protocols in the current scientific literature, this document presents a hypothetical, yet chemically plausible, synthetic pathway. The proposed synthesis leverages a palladium-catalyzed cross-coupling reaction, a versatile method for C-C bond formation on the purine scaffold. Furthermore, this guide provides a comprehensive framework for the structural and analytical characterization of the target molecule, employing modern spectroscopic and chromatographic techniques. Detailed experimental protocols for synthesis, purification, and analysis are provided, alongside structured data tables for the anticipated analytical results. Visual diagrams generated using Graphviz are included to illustrate the proposed synthetic workflow and analytical processes. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and study of this compound and related C2-substituted purine nucleosides.

Introduction

Inosine, a purine nucleoside, plays a crucial role in various biological processes and serves as a key intermediate in purine metabolism.[1] The chemical modification of inosine at various positions on its purine ring has been a subject of interest in medicinal chemistry to develop novel therapeutic agents.[2][3][4] Substitution at the C2 position of the purine ring, in particular, can significantly modulate the biological activity of the nucleoside.[5] This guide focuses on the synthesis and characterization of a novel C2-substituted derivative, this compound. The introduction of an acetonyl group (a three-carbon chain with a ketone functionality) at this position is anticipated to impart unique chemical properties and potential biological activities.

This document provides a speculative, multi-step synthetic protocol starting from commercially available 2-chloro-6-methoxypurine riboside. The core of the proposed synthesis is a palladium-catalyzed Sonogashira cross-coupling reaction followed by catalytic hydrogenation. Following the synthesis, a detailed characterization workflow is presented, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Proposed Synthesis of this compound

The proposed synthetic route to this compound is a multi-step process designed to be robust and adaptable. The workflow is visualized in the diagram below.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Protection of 2-Chloro-6-methoxypurine riboside

-

To a solution of 2-chloro-6-methoxypurine riboside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-chloro-6-methoxypurine riboside.

Step 2: Sonogashira Coupling with Propargyl Alcohol

-

To a solution of the protected chloropurine riboside (1.0 eq) in anhydrous tetrahydrofuran (THF), add propargyl alcohol (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add triethylamine (2.0 eq) and stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the coupled product.

Step 3: Oxidation of the Propargyl Alcohol

-

Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 eq) at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Step 4: Deprotection of the Silyl Ethers

-

Dissolve the protected intermediate from Step 3 (1.0 eq) in THF.

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (4.0 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Concentrate the reaction mixture and purify the residue by flash column chromatography.

Step 5: Catalytic Hydrogenation

-

Dissolve the deprotected alkyne from Step 4 (1.0 eq) in methanol.

-

Add 10% palladium on activated carbon (10% w/w).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Purify the product by flash column chromatography.

Step 6: Conversion to Inosine Derivative (Ammonolysis)

-

Dissolve the 6-methoxy derivative from Step 5 in a saturated solution of ammonia in methanol.

-

Stir the solution in a sealed vessel at room temperature for 48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product, this compound, by preparative HPLC.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are proposed.

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis will be performed to determine the purity of the final compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Gradient Program: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Anticipated Data:

| Parameter | Expected Value |

| Retention Time | Dependent on final compound polarity, to be determined experimentally. |

| Purity | > 95% (as determined by peak area integration) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight of this compound. Tandem mass spectrometry (MS/MS) will provide information on its fragmentation pattern, aiding in structural confirmation.

Experimental Protocol:

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.

-

Ionization Mode: Positive ion mode is expected to yield a prominent protonated molecular ion [M+H]⁺.

-

Infusion: Direct infusion of a dilute solution of the sample in methanol/water (1:1) with 0.1% formic acid.

-

MS/MS Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion to observe characteristic fragment ions.

Anticipated Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 325.1199 | To be determined |

| [M+Na]⁺ | 347.1018 | To be determined |

| Fragment 1 (Loss of ribose) | 193.0773 | To be determined |

| Fragment 2 (Protonated hypoxanthine) | 137.0461 | To be determined |

Note: The fragmentation pattern of modified nucleosides typically involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar (132 Da).[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments will be conducted to unambiguously determine the structure of this compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

-

Experiments:

-

¹H NMR: To identify all proton signals and their multiplicities.

-

¹³C NMR: To identify all carbon signals.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system (e.g., within the ribose ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting the acetonyl group to the C2 position of the purine ring.

-

Anticipated ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) |

| H-8 (purine) | ~8.1-8.3 |

| H-1' (ribose) | ~5.8-6.0 (d) |

| H-2', H-3', H-4' (ribose) | ~4.0-4.6 (m) |

| H-5', 5'' (ribose) | ~3.5-3.7 (m) |

| CH₂ (acetonyl) | ~3.8-4.0 (s) |

| CH₃ (acetonyl) | ~2.2-2.4 (s) |

| OH (ribose) | Broad signals, dependent on concentration and temperature |

| NH (purine) | ~12.0-12.5 (br s) |

Note: The predicted chemical shifts are based on known values for inosine and related C2-substituted derivatives.[9][10][11][12] The exact values will need to be determined experimentally.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic strategy offers a plausible route to this novel compound, and the detailed analytical protocols will enable its unambiguous identification and purity assessment. The successful synthesis and characterization of this compound will open avenues for investigating its potential biological activities and its utility as a chemical probe or a building block for more complex molecules. Researchers are encouraged to adapt and optimize the presented methodologies based on their experimental findings.

References

- 1. Purine metabolism - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2'-substituted inosine analogs via unusual masking of the 6-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inosine Modification Service - Creative Biolabs [creative-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Inosine(58-63-9) 1H NMR spectrum [chemicalbook.com]

2-Acetonylinosine: An Overview of a Potent Antiviral Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetonylinosine is a purine nucleoside analog that has been identified as a potent antiviral compound. Its unique chemical structure, featuring an acetonyl group at the 2-position of the inosine ring, distinguishes it from naturally occurring nucleosides and is key to its biological activity. This technical guide provides a summary of the currently available information on the chemical properties and synthesis of this compound, based on existing literature.

Chemical Properties

Synthesis

A key development in the study of this molecule was the establishment of a "facile, chemoenzymatic synthesis" for this compound.[1][2][3][4][5] This method is highlighted as a significant improvement over previous methodologies for creating functionalized purine nucleosides.[2][4] The chemoenzymatic approach suggests a process that combines chemical synthesis steps with enzymatic reactions, likely to achieve high stereoselectivity and yield.[4] This synthetic strategy is noted for its generality, implying it could be adapted for the synthesis of other similar nucleoside analogs.[2][4]

While the specific, step-by-step experimental protocol for the synthesis of this compound is not detailed in the available search results, the primary publication, "Facile, chemoenzymatic synthesis of the potent antiviral compound, this compound" published in Tetrahedron Letters in 2005, would contain the comprehensive methodology.

Biological Activity

This compound has been described as a "potent antiviral compound".[1][2][3][4][5] However, the specific viruses it is active against and the mechanism of its antiviral action are not detailed in the currently available information. Further investigation of the primary research is required to understand its biological activity profile, including any involvement in cellular signaling pathways.

Experimental Protocols

Detailed experimental protocols for the characterization and biological evaluation of this compound are not available in the public domain. The foundational research paper is the most likely source for this information.

Logical Relationship: Synthesis and Application

The development of an efficient synthesis method is a critical step in enabling further research into a compound's therapeutic potential. The relationship between the synthesis and the biological application of this compound can be visualized as a direct path from creation to investigation.

Caption: Logical flow from synthesis to the resulting compound and its application.

Conclusion and Future Directions

This compound is a promising antiviral nucleoside analog. The development of a chemoenzymatic synthesis has made this compound more accessible for study. However, a comprehensive understanding of its chemical properties, detailed biological activity, and mechanism of action requires access to the primary research literature. Future research should focus on elucidating these aspects to fully evaluate its potential as a therapeutic agent. For researchers interested in this compound, the seminal paper "Facile, chemoenzymatic synthesis of the potent antiviral compound, this compound" is the essential starting point.

References

Unraveling the Enigma of 2-Acetonylinosine: A Search for Biological Significance

Despite a comprehensive search of scientific literature and chemical databases, the biological significance of a molecule termed "2-Acetonylinosine" remains elusive. This in-depth investigation did not yield any specific data regarding its structure, function, or metabolic pathways. This suggests that "this compound" may be a novel, exceptionally rare, or perhaps a misidentified compound within the vast landscape of modified nucleosides.

Our research strategy encompassed a multi-pronged approach, beginning with broad searches for the molecule's biological importance and progressively narrowing to its potential role as a modified nucleoside in transfer RNA (tRNA). Queries for its chemical structure, biosynthetic pathways, and presence in biological databases were also conducted. However, these extensive efforts failed to retrieve any specific information pertaining to "this compound."

While the primary subject of this inquiry remains uncharacterized, the investigation did illuminate the intricate and vital world of modified nucleosides, particularly within tRNA. These modifications are crucial for a multitude of cellular processes, including the efficiency and fidelity of protein synthesis.

The Context of Modified Nucleosides in tRNA

Transfer RNAs are not merely composed of the four canonical nucleosides (adenosine, guanosine, cytidine, and uridine). They undergo extensive post-transcriptional modification, resulting in a diverse array of altered nucleosides. These modifications play critical roles in:

-

tRNA Folding and Stability: Modified nucleosides contribute to the proper three-dimensional L-shaped structure of tRNA, which is essential for its function.

-

Codon Recognition: Modifications in the anticodon loop, particularly at the wobble position (position 34), are critical for the accurate and efficient decoding of messenger RNA (mRNA) codons.

-

Reading Frame Maintenance: Hypermodified nucleosides, especially at position 37, adjacent to the anticodon, help prevent frameshift errors during translation.

-

Aminoacylation Identity: Certain modifications can act as recognition elements for aminoacyl-tRNA synthetases, the enzymes that attach the correct amino acid to the tRNA.

A Potential Parallel: The Wybutosine Biosynthesis Pathway

Given the purine core suggested by the name "inosine," a potential, albeit speculative, parallel can be drawn to the biosynthesis of complex modified purines in tRNA, such as wybutosine (yW). Wybutosine is a hypermodified guanosine found at position 37 of tRNAPhe in eukaryotes and archaea. Its intricate multi-step enzymatic synthesis is essential for accurate translation.

The biosynthesis of wybutosine serves as an excellent example of the complex enzymatic machinery dedicated to tRNA modification. Should "this compound" be identified in the future, its biosynthetic pathway would likely involve a series of dedicated enzymes that modify an inosine precursor within a tRNA molecule.

Visualizing a Hypothetical Biosynthetic Logic

While no specific pathway for this compound can be depicted, a generalized logical flow for the synthesis of a modified nucleoside can be illustrated. This diagram represents a conceptual framework rather than a confirmed biological process for the target molecule.

Conceptual diagram of a hypothetical enzymatic pathway for the synthesis of a modified nucleoside.

Conclusion and Future Directions

The absence of information on "this compound" underscores the vast and still partially unexplored territory of the epitranscriptome. While this guide cannot provide the specific details requested, it highlights the critical importance of tRNA modifications in cellular function.

For researchers and drug development professionals, the discovery of a novel modified nucleoside like "this compound" would open up new avenues of investigation. Future research would need to focus on:

-

Structural Elucidation: Determining the precise chemical structure of the molecule using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Identification in Biological Systems: Confirming its natural occurrence in specific organisms and tRNA species.

-

Biosynthetic Pathway Characterization: Identifying the enzymes responsible for its synthesis and the genetic basis for this pathway.

-

Functional Analysis: Investigating its role in translation and other cellular processes through genetic and biochemical experiments.

Until such data becomes available, the biological significance of "this compound" remains an intriguing scientific question. The methodologies and conceptual frameworks established from the study of other complex modified nucleosides will be invaluable in guiding future explorations into this and other yet-to-be-discovered components of the RNA world.

The Enigmatic Identity of 2-Acetonylinosine: A Search for a Molecule in the Shadows

Despite a comprehensive search of scientific literature and chemical databases, the compound "2-Acetonylinosine" remains elusive. No definitive records of its discovery, synthesis, or biological activity have been found. This suggests that this compound may be a novel or yet-to-be-synthesized molecule, a compound known by a different nomenclature, or a theoretical structure that has not been experimentally realized.

Our investigation into the discovery and history of this compound involved extensive searches for its synthesis, biological functions, and any associated quantitative data or experimental protocols. However, these inquiries did not yield any specific information pertaining to a molecule with this name.

The field of nucleoside chemistry is rich with modifications and derivatives of fundamental structures like inosine. Scientists continuously explore these variations to develop new therapeutic agents and to understand biological processes. These modified nucleosides play crucial roles in antiviral and anticancer therapies, as well as in the fundamental biology of nucleic acids. The addition of an acetonyl group at the 2-position of the inosine ring would represent a specific chemical modification, but one that does not appear to be documented in the readily available scientific literature.

For researchers and drug development professionals interested in the broader field of inosine derivatives, a wealth of information is available on the synthesis and biological evaluation of various modified nucleosides. These studies often involve multi-step synthetic pathways and a range of spectroscopic and analytical techniques for characterization.

Given the current lack of information, a logical workflow for a researcher interested in this compound would be to first theoretically model its structure and properties, followed by the design of a potential synthetic route. This would likely involve the protection of the ribose hydroxyl groups, followed by a nucleophilic substitution or cross-coupling reaction to introduce the acetonyl moiety onto the inosine core.

A hypothetical experimental workflow for the synthesis and characterization of this compound is outlined below.

Caption: Hypothetical workflow for the synthesis, characterization, and biological evaluation of this compound.

Until such research is conducted and published, the discovery and history of this compound remain an open question in the vast landscape of chemical and biological sciences.

Unveiling the Role of Inosine in RNA Modification Pathways: A Technical Guide

A Note to the Reader: Extensive literature searches for "2-acetonylinosine" did not yield any direct findings of this specific molecule within the context of RNA modification. It is possible that this is a novel, yet-to-be-characterized modification, a hypothetical compound, or a term not currently in standard use. This guide will therefore focus on the well-established and closely related RNA modification, inosine , providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its biosynthesis, function, and the experimental methodologies used for its study, adhering to the requested in-depth format.

Introduction to Inosine in RNA

Inosine (I) is a modified purine nucleoside, formed by the deamination of adenosine (A).[1][2][3][4][5] This modification is a crucial post-transcriptional event that occurs in various RNA molecules, most notably in transfer RNA (tRNA), but also in messenger RNA (mRNA) and ribosomal RNA (rRNA).[2][4][6][7] The conversion of adenosine to inosine is a form of RNA editing that can significantly impact the structure, stability, and function of the RNA molecule, thereby influencing downstream processes such as translation and gene regulation.[7][8]

The presence of inosine, particularly in the anticodon loop of tRNAs, expands the decoding capacity of the ribosome.[2][4] Due to its ability to form stable base pairs with cytidine (C), uridine (U), and adenosine (A), inosine at the wobble position (the first nucleotide of the anticodon) allows a single tRNA molecule to recognize multiple codons.[2] Dysregulation of inosine modification has been linked to various human diseases, including neurological and immune disorders, highlighting its importance in maintaining cellular homeostasis.[5][7]

The Biosynthesis of Inosine

The primary pathway for inosine formation in RNA is through the enzymatic deamination of adenosine. This reaction is catalyzed by a family of enzymes known as Adenosine Deaminases Acting on RNA (ADARs) for mRNA and other dsRNA substrates, and Adenosine Deaminases Acting on tRNA (ADATs) for tRNA substrates.[2][4][5][7]

The biosynthesis of inosine at the wobble position of tRNAs in eukaryotes is carried out by a heterodimeric enzyme complex composed of the ADAT2 and ADAT3 subunits.[1][2][3][4] ADAT2 is believed to be the catalytic subunit, responsible for the deamination reaction, while ADAT3 is thought to play a role in recognizing the tRNA substrate.[2][4] In bacteria, a homologous homodimeric enzyme, TadA, performs this function.[2][4]

The conversion of adenosine to inosine involves the hydrolytic deamination of the C6 amino group of the adenine base.[5] This process requires a double-stranded RNA structure in the vicinity of the target adenosine.[5]

Below is a diagram illustrating the enzymatic conversion of adenosine to inosine in RNA.

References

- 1. [PDF] Inosine modifications in human tRNAs are incorporated at the precursor tRNA level | Semantic Scholar [semanticscholar.org]

- 2. Inosine modifications in human tRNAs are incorporated at the precursor tRNA level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Adenosine-to-inosine RNA editing in neurological development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Absence of 2-Acetonylinosine in the Natural World: A Technical Review

A comprehensive review of scientific literature and databases reveals no evidence for the natural occurrence of 2-Acetonylinosine, a putative derivative of the purine nucleoside inosine. This technical guide summarizes the current state of knowledge regarding inosine and its naturally occurring modifications, highlighting the apparent absence of this compound from the known epitranscriptome and metabolome. This document is intended for researchers, scientists, and drug development professionals investigating nucleoside chemistry and biology.

Introduction to Inosine and its Modifications

Inosine (I) is a purine nucleoside formed by the deamination of adenosine. It is a crucial intermediate in the metabolism of purines and plays a significant role in various biological processes. Inosine is found as a constituent of nucleic acids, particularly transfer RNA (tRNA), where it contributes to the wobble base pairing during translation. The conversion of adenosine to inosine in RNA, known as A-to-I editing, is a widespread post-transcriptional modification that can alter the coding potential of messenger RNA (mRNA) and affect its stability, splicing, and localization.

While inosine itself is a naturally occurring and well-characterized molecule, its derivatives are numerous and functionally diverse. Post-transcriptional modifications of nucleosides in RNA create a vast and complex chemical landscape known as the epitranscriptome. These modifications are critical for the proper functioning of RNA molecules.

The Search for this compound

Despite extensive investigation into modified nucleosides, there is a conspicuous lack of any scientific report detailing the isolation, detection, or biosynthesis of this compound from any natural source. Searches of prominent databases of RNA modifications have yielded no entries for this specific compound. Furthermore, a thorough review of the literature on the chemical synthesis and biological activities of inosine analogs does not indicate that this compound has been identified as a natural product.

This absence suggests that either this compound does not exist in nature, or it is present at levels below the detection limits of current analytical methodologies. The chemical structure of a hypothetical this compound, with an acetonyl group (-CH2COCH3) attached to the second position of the hypoxanthine base, is plausible from a chemical standpoint. However, the biosynthetic machinery required for such a modification has not been identified.

Known Naturally Occurring Inosine Modifications

To provide context, it is useful to review the types of inosine modifications that have been documented in nature. These modifications typically involve methylation or the addition of other small chemical groups at various positions on the inosine molecule.

| Modification | Position | Occurrence |

| 1-methylinosine (m1I) | 1 | tRNA |

| N2-methylguanosine (m2G)* | 2 | rRNA |

Note: While not a direct modification of inosine, N2-methylguanosine is a modification at the 2-position of a purine nucleoside and is included for comparative purposes.

Methodologies for the Detection of Modified Nucleosides

The identification and quantification of modified nucleosides in biological samples rely on a suite of advanced analytical techniques. These methods are highly sensitive and capable of detecting minute quantities of these molecules.

Experimental Workflow for Modified Nucleoside Analysis

The general workflow for the analysis of modified nucleosides from biological sources is depicted below. This process is essential for the discovery of new modifications and for quantifying their abundance.

Detailed Methodologies:

-

Sample Preparation:

-

Nucleic Acid Isolation: Total RNA or specific RNA species (e.g., tRNA, mRNA) are isolated from cells or tissues using standard biochemical protocols.

-

Enzymatic Digestion: The purified RNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

-

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): The resulting mixture of nucleosides is separated by reversed-phase HPLC. This technique separates molecules based on their hydrophobicity.

-

-

Detection and Identification:

-

Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer. The mass-to-charge ratio of each nucleoside is determined, allowing for its identification. Tandem mass spectrometry (MS/MS) is often used to fragment the nucleosides, providing structural information that confirms their identity.

-

Conclusion

Based on a comprehensive review of the current scientific literature and databases, there is no evidence to support the natural occurrence of this compound. While the field of epitranscriptomics is continually expanding with the discovery of new RNA modifications, this compound remains a hypothetical structure. Future research employing even more sensitive and advanced analytical techniques may yet uncover its existence; however, based on current knowledge, it is not considered a naturally occurring molecule. This guide serves as a summary of the available information and highlights the importance of empirical evidence in the characterization of natural products.

The Enigmatic Nature of 2-Acetonylinosine: An Uncharted Territory in In Vivo Metabolism

A comprehensive review of the current scientific literature reveals a notable absence of information regarding the in vivo formation of 2-Acetonylinosine. This observation suggests that this compound may represent a novel or yet-to-be-discovered biomolecule, a synthetic compound not naturally occurring within biological systems, or potentially a misnomer for a different inosine derivative. As such, a detailed technical guide on its endogenous formation, complete with quantitative data and established experimental protocols, cannot be constructed at this time.

While the direct subject of this compound remains elusive, it is pertinent for researchers, scientists, and drug development professionals to understand the well-established pathways of inosine metabolism and modification, as these may provide a foundational framework for any future investigations into this specific compound. Inosine itself is a crucial intermediate in purine metabolism, and its derivatives play significant roles in various cellular processes.

Established Pathways of Inosine Formation and Modification

The primary route for the in vivo formation of inosine is through the deamination of adenosine, a reaction catalyzed by adenosine deaminases. These enzymes are broadly classified into two families:

-

Adenosine Deaminases Acting on RNA (ADARs): These enzymes are responsible for the site-specific deamination of adenosine to inosine within double-stranded RNA (dsRNA) molecules. This process, known as A-to-I RNA editing, can alter the coding potential of messenger RNAs (mRNAs), leading to the production of different protein isoforms from a single gene. It can also impact pre-mRNA splicing, miRNA targeting, and the innate immune response.

-

Adenosine Deaminases Acting on tRNA (ADATs): This family of enzymes specifically modifies adenosine to inosine in the anticodon loop of certain transfer RNAs (tRNAs). This modification is critical for expanding the decoding capacity of the tRNA, allowing it to recognize multiple codons and ensuring accurate and efficient protein synthesis.

Beyond the primary formation of inosine, further enzymatic modifications can occur, such as the methylation of inosine to form derivatives like 1-methylinosine. These modifications are catalyzed by specific methyltransferases and contribute to the structural and functional diversity of RNA molecules.

Hypothetical Formation of this compound

Speculatively, the formation of a "this compound" would involve the enzymatic addition of an acetonyl group to the inosine molecule. The acetonyl group (CH₃COCH₂-) could potentially be derived from cellular metabolites such as acetoacetate or through the breakdown of other molecules. The enzyme catalyzing such a reaction would likely belong to a class of transferases capable of utilizing a donor molecule for the acetonyl group and recognizing inosine or an inosine-containing substrate.

A hypothetical pathway for the formation of this compound is presented below. It is crucial to emphasize that this pathway is purely speculative and not based on any existing experimental evidence.

Caption: A diagram illustrating the known pathway of inosine formation from adenosine and a hypothetical pathway for the formation of this compound.

Proposed Experimental Workflow for Investigation

Should this compound be identified in biological samples, a systematic experimental approach would be necessary to elucidate its formation and function. The following workflow outlines the key steps that would be required.

Caption: A proposed experimental workflow for the detection, characterization, and study of a novel inosine derivative like this compound.

Conclusion and Future Directions

The current body of scientific knowledge does not support the in vivo formation of this compound. This presents a significant gap in our understanding and highlights an area ripe for future research. The first critical step will be to unequivocally detect and identify this molecule in biological systems. Should its existence be confirmed, the subsequent challenge will be to delineate its biosynthetic pathway, identify the enzymes involved, and ultimately understand its physiological or pathological significance. The methodologies and knowledge from the broader field of inosine metabolism will be invaluable in guiding these future investigations. For now, this compound remains an intriguing but unverified entity in the landscape of molecular biology.

Spectroscopic Profile of 2-Acetonylinosine: A Technical Guide

Introduction

2-Acetonylinosine is a modified purine nucleoside, an analog of inosine, which plays a crucial role in various biological processes. The structural characterization of such modified nucleosides is paramount for understanding their function, metabolism, and potential as therapeutic agents. Spectroscopic techniques provide a fundamental basis for this characterization, offering detailed insights into the molecular structure, functional groups, and electronic properties of these molecules. This technical guide presents a comprehensive overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

It is important to note that a comprehensive search of scientific literature did not yield specific, published experimental spectroscopic data for this compound. Therefore, this guide has been constructed based on the known spectroscopic properties of the parent molecule, inosine, and characteristic data for the acetonyl functional group. The information herein serves as a predictive framework for researchers and drug development professionals working with this or structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges for nucleosides, typical fragmentation patterns in mass spectrometry, characteristic infrared absorption frequencies, and known ultraviolet-visible absorption properties of purine systems.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-8 | ~8.1-8.4 | s | Purine ring proton. |

| H-1' | ~5.8-6.0 | d | Anomeric proton of the ribose sugar. |

| H-2' | ~4.4-4.6 | t | Ribose sugar proton. |

| H-3' | ~4.1-4.3 | t | Ribose sugar proton. |

| H-4' | ~3.9-4.1 | q | Ribose sugar proton. |

| H-5'a, 5'b | ~3.5-3.7 | m | Ribose sugar protons. |

| -CH₂- (Acetonyl) | ~3.8-4.2 | s | Methylene protons of the acetonyl group. |

| -CH₃ (Acetonyl) | ~2.1-2.3 | s | Methyl protons of the acetonyl group. |

| 2'-OH | ~5.4 | d | Ribose hydroxyl proton. |

| 3'-OH | ~5.1 | d | Ribose hydroxyl proton. |

| 5'-OH | ~5.2 | t | Ribose hydroxyl proton. |

| N1-H | ~12.4 | br s | Purine ring imino proton. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~155-158 | Carbon bearing the acetonyl group. |

| C-4 | ~148-150 | Purine ring carbon. |

| C-5 | ~124-126 | Purine ring carbon. |

| C-6 | ~157-159 | Carbonyl carbon in the purine ring. |

| C-8 | ~140-142 | Purine ring carbon. |

| C-1' | ~87-89 | Anomeric carbon of the ribose sugar. |

| C-2' | ~74-76 | Ribose sugar carbon. |

| C-3' | ~70-72 | Ribose sugar carbon. |

| C-4' | ~85-87 | Ribose sugar carbon. |

| C-5' | ~61-63 | Ribose sugar carbon. |

| -CH₂- (Acetonyl) | ~50-55 | Methylene carbon of the acetonyl group. |

| C=O (Acetonyl) | ~205-208 | Carbonyl carbon of the acetonyl group. |

| -CH₃ (Acetonyl) | ~29-31 | Methyl carbon of the acetonyl group. |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 325.11 | Molecular ion with a proton adduct. |

| [M+Na]⁺ | 347.09 | Molecular ion with a sodium adduct. |

| [M-H]⁻ | 323.09 | Molecular ion with a proton removed. |

| [B+H]⁺ | 193.06 | Fragment corresponding to the protonated 2-acetonylhypoxanthine base.[7][8][9][10] |

| [Ribose-H₂O+H]⁺ | 117.06 | Fragment corresponding to the dehydrated ribose sugar. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyls) | 3200-3600 | Strong, Broad |

| N-H stretch (purine) | 3100-3300 | Medium, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (acetonyl) | 1710-1725 | Strong, Sharp |

| C=O stretch (purine lactam) | 1670-1690 | Strong |

| C=N, C=C stretch (purine) | 1500-1650 | Medium-Strong |

| C-O stretch (hydroxyls, ether) | 1050-1250 | Strong |

General principles of IR spectroscopy for purine derivatives can be found in various sources.[3][11][12][13][14][15][16][17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Notes |

| 0.1 M HCl | ~250-255 | The absorption maximum is characteristic of the purine chromophore under acidic conditions. |

| 0.1 M NaOH | ~255-260 | A slight bathochromic shift is expected under basic conditions due to deprotonation. |

| H₂O / Buffer (pH 7) | ~252-257 | Absorption at neutral pH. |

The UV-Vis spectra of inosine and its derivatives are well-documented.[18][19][20][21][22]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (e.g., -OH, -NH). Transfer the solution to a 5 mm NMR tube.[23]

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[24][25][26][27]

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or water. Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[28][29][30][31][32]

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

-

Perform tandem MS (MS/MS) on the molecular ions ([M+H]⁺ and [M-H]⁻) to obtain fragmentation patterns for structural elucidation.[33]

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix ~1 mg of this compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[34]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a stock solution of this compound in water or a suitable buffer. Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0. Prepare samples in 0.1 M HCl and 0.1 M NaOH to observe pH-dependent spectral shifts.[18]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Use quartz cuvettes with a 1 cm path length.

-

Blank the spectrophotometer with the respective solvent (0.1 M HCl, 0.1 M NaOH, or buffer).

-

Record the absorbance spectrum from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a modified nucleoside like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inosine(58-63-9) 13C NMR spectrum [chemicalbook.com]

- 5. Inosine(58-63-9) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. microbiozindia.com [microbiozindia.com]

- 19. A Simple and General Method for Determining the Protein and Nucleic Acid Content of Viruses by UV Absorbance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. unchainedlabs.com [unchainedlabs.com]

- 21. mt.com [mt.com]

- 22. purdue.edu [purdue.edu]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 25. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 26. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA [jove.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 33. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

Navigating the Labyrinth of Molecular Stability: A Technical Guide to the Thermodynamic Assessment of Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, efficacy, and safety profile. A thorough understanding of a molecule's inherent stability and its degradation pathways is paramount for successful drug development. This guide provides an in-depth technical overview of the principles and methodologies for assessing the thermodynamic stability of pharmaceutical compounds. While specific thermodynamic data for "2-Acetonylinosine" is not publicly available, this document will use a representative case study of the antibiotic Ceftobiprole to illustrate the application of key stability testing principles and data presentation. We will delve into experimental protocols for common analytical techniques and provide visualizations for experimental workflows, offering a comprehensive resource for scientists in the field.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug from discovery to market is fraught with challenges, with molecular stability being a significant hurdle. Thermodynamic stability refers to the tendency of a molecule to exist in its native, active conformation under specified conditions. A thermodynamically unstable compound is prone to degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Early and comprehensive assessment of a drug candidate's stability profile is therefore not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development.

Key parameters that govern thermodynamic stability include temperature, pH, light, humidity, and the presence of oxidizing agents. Understanding how these factors influence the degradation kinetics of a drug substance is crucial for defining appropriate storage conditions, formulation strategies, and predicting its behavior in vivo.

Experimental Approaches to Stability Assessment

A multi-pronged approach employing various analytical techniques is essential for a comprehensive evaluation of a drug's stability.[1][2] These methods are designed to detect and quantify the active pharmaceutical ingredient (API) and its degradation products over time under various stress conditions.

Forced Degradation Studies: Also known as stress testing, this involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods. Common stress conditions include:

-

Acidic and Basic Hydrolysis: Investigates susceptibility to degradation in acidic and alkaline environments.

-

Oxidation: Evaluates the impact of oxidative stress, often using hydrogen peroxide.[3]

-

Photostability: Assesses degradation upon exposure to light.

-

Thermal Stress: Determines the effect of elevated temperatures on the drug substance.[4]

Stability-Indicating Analytical Methods: The cornerstone of any stability study is a validated analytical method that can accurately separate and quantify the intact drug from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful and widely used technique for this purpose.[3][5]

Case Study: Stability Profile of Ceftobiprole

To illustrate the practical application of these principles, we will examine the stability of Ceftobiprole, a fifth-generation cephalosporin antibiotic. The following data is synthesized from published stability studies.[3]

Quantitative Degradation Kinetics

The degradation of Ceftobiprole often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. The rate constant (k) is a key parameter for quantifying stability.

| Stress Condition | Solvent/Medium | Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |

| Alkaline Hydrolysis | 0.01 M NaOH | Not Specified | Not Quantified (rapid degradation) | [3] |

| Oxidative Degradation | 3% H₂O₂ in 10% DMSO | Not Specified | 2.56 x 10⁻⁵ | [3] |

| Oxidative Degradation | 3% H₂O₂ in 0.1 M HCl | Not Specified | 1.33 x 10⁻⁴ | [3] |

| Oxidative Degradation | 3% H₂O₂ in water (pH 7) | Not Specified | 7.07 x 10⁻⁵ | [3] |

Table 1: Summary of Ceftobiprole Degradation Kinetics under Various Stress Conditions.

Experimental Protocol: HPLC-MS/MS for Stability Indicating Assay of Ceftobiprole

The following provides a detailed methodology for a stability-indicating HPLC-MS/MS assay based on typical protocols for small molecule analysis.[3][5]

Objective: To separate and quantify Ceftobiprole and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

-

Analytical column: Kinetex Biphenyl column (or equivalent)

Reagents and Materials:

-

Ceftobiprole reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (pH 5.8)

-

Water (HPLC grade)

-

Degradation solutions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

Chromatographic Conditions:

-

Mobile Phase A: Ammonium acetate buffer (pH 5.8)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-programmed gradient to ensure separation of all relevant peaks.

-

Flow Rate: As per column specifications.

-

Column Temperature: Controlled to ensure reproducibility.

-

Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of Ceftobiprole and known degradants.[5] Full scan or product ion scan modes can be used for the identification of unknown degradation products.

-

Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).

Procedure:

-

Standard Preparation: Prepare a stock solution of Ceftobiprole reference standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation (Forced Degradation):

-

Dissolve a known amount of Ceftobiprole in the respective stress solutions (acid, base, oxidant).

-

Incubate the solutions for a defined period under the specified conditions (e.g., temperature, light exposure).

-

At predetermined time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

-

-

Analysis: Inject the prepared standards and samples into the HPLC-MS/MS system.

-

Data Analysis:

-

Generate a calibration curve from the reference standard injections.

-

Identify and quantify Ceftobiprole and its degradation products in the stressed samples by comparing their retention times and mass spectra to the reference standard and control samples.

-

Calculate the percentage of degradation and the formation of impurities.

-

Visualizing Experimental Workflows

Clear visualization of experimental workflows is crucial for reproducibility and understanding complex processes. The following diagram, generated using Graphviz, outlines a typical workflow for assessing the thermodynamic stability of a drug candidate.

A typical experimental workflow for forced degradation studies.

Conclusion

The assessment of thermodynamic stability is an indispensable component of the drug development pipeline. A systematic and rigorous approach, employing validated stability-indicating methods and forced degradation studies, is essential to characterize a drug candidate's degradation profile fully. While the specific compound "this compound" lacks available stability data, the principles and methodologies outlined in this guide, exemplified by the case of Ceftobiprole, provide a robust framework for researchers and scientists to navigate the complexities of molecular stability and ensure the development of safe and effective medicines.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 2-Acetonylinosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetonylinosine is a modified nucleoside that is of growing interest in biomedical research. Accurate and sensitive quantification of this molecule in biological matrices is essential for understanding its physiological roles and its potential as a biomarker. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound.

Chemical Structure and Mass Spectrometry

To develop a selective LC-MS/MS method, the exact mass of the parent ion and its fragmentation pattern upon collision-induced dissociation (CID) must be determined. Based on the chemical structure of inosine with an acetonyl group at the 2-position of the hypoxanthine base, the following mass information was derived:

-

Chemical Formula: C₁₃H₁₆N₄O₆

-

Molecular Weight: 324.29 g/mol

-

Precursor Ion ([M+H]⁺): m/z 325.1

Upon fragmentation, the most characteristic product ion for inosine and its derivatives results from the cleavage of the glycosidic bond, yielding the protonated purine base. For this compound, this corresponds to 2-acetonylhypoxanthine. Another potential fragmentation is the neutral loss of the ribose moiety.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Urine

-

Sample Pre-treatment: Centrifuge 1 mL of urine at 10,000 x g for 10 minutes to remove particulate matter.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to the supernatant.

-

SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of polar compounds like modified nucleosides.

-

Column: A HILIC column with a polar stationary phase (e.g., amide or bare silica).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-2 min: 95% B

-

2-10 min: 95% to 50% B

-

10-12 min: 50% B

-

12.1-15 min: 95% B (re-equilibration)

-

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM).

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS method for this compound. Please note that the MRM transitions are predicted based on the expected fragmentation pattern and should be empirically optimized.

Table 1: Predicted MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 325.1 | 193.1 | 15 | 100 |

| This compound (Qualifier) | 325.1 | 136.1 | 25 | 100 |

Table 2: Hypothetical Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 90-110% |

| Precision (% RSD) | < 15% |

Diagrams

Application Notes and Protocols for the Quantification of 2-Acetonylinosine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetonylinosine is a modified nucleoside derived from inosine. The quantification of modified nucleosides in biological fluids such as urine and plasma is an emerging area of research for biomarker discovery in various pathological conditions. Altered levels of these molecules can reflect disease states, including cancer and neurodegenerative disorders. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

While specific quantitative data for this compound is not widely published, this protocol is based on established and validated methods for the analysis of similar modified nucleosides and inosine derivatives.[1][2][3][4][5] It serves as a robust framework for researchers to develop and validate a specific assay for this compound in their own laboratories.

Biological Significance of Inosine Metabolism

Inosine is a crucial intermediate in purine metabolism.[6][7][8] It is formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP).[6][7] Inosine can be further metabolized to hypoxanthine, xanthine, and ultimately uric acid.[6] Beyond its role in purine metabolism, inosine and its derivatives are recognized as bioactive molecules that can modulate signaling pathways, RNA editing, and immune responses.[6][7][9] The study of inosine-related metabolites like this compound could therefore provide valuable insights into various physiological and pathological processes.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data for this compound. Actual values will need to be determined experimentally.

Table 1: LC-MS/MS Parameters for this compound Analysis (Hypothetical)

| Parameter | Value |

| Analyte | This compound |

| Internal Standard (IS) | Stable Isotope Labeled this compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | To be determined |

| Product Ion (m/z) | To be determined |

| Collision Energy (eV) | To be determined |

| Dwell Time (ms) | 100 |

Table 2: Method Validation Parameters (Based on FDA Guidelines)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration |

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in biological samples.

Protocol 1: Sample Preparation from Human Urine

This protocol is adapted from established methods for the analysis of modified nucleosides in urine.[2][3][5]

Materials:

-

Human urine samples

-

Internal Standard (IS) solution (Stable Isotope Labeled this compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Deionized water

-

Centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

LC vials

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean 1.5 mL centrifuge tube.

-

Add 10 µL of the IS solution.

-

Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:ACN with 0.1% FA).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an LC vial for analysis.

Protocol 2: Sample Preparation from Human Plasma

This protocol is based on standard procedures for small molecule extraction from plasma.[10][11]

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (Stable Isotope Labeled this compound)

-

Acetonitrile (ACN), LC-MS grade

-

Phosphoric acid solution (4.25%)

-

Solid Phase Extraction (SPE) cartridges (e.g., HLB)

-

SPE vacuum manifold

-

Methanol (MeOH), LC-MS grade

-

Deionized water

-

Centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

LC vials

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

In a 1.5 mL centrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the IS solution.

-

Add 100 µL of 4.25% phosphoric acid solution and vortex to mix.

-

Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% MeOH in water.

-

Elute the analyte with 1 mL of MeOH.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an LC vial for analysis.

Protocol 3: LC-MS/MS Analysis

The following are suggested starting conditions that should be optimized for your specific instrumentation and this compound standard.

LC System:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or a HILIC column suitable for polar compounds.[12]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-2% B

-

6.1-8 min: 2% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS System:

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: To be optimized for the specific instrument.

-

MRM Transitions: To be determined by infusing a standard of this compound and its stable isotope-labeled internal standard. The transition for inosine (m/z 269.1 → 137.1) can be used as a starting point for optimization.[10]

Experimental Workflow and Logical Relationships

References

- 1. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Inosine: A bioactive metabolite with multimodal actions in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]

- 11. CN103439442B - Method for determining content of inosine in blood plasma - Google Patents [patents.google.com]

- 12. rockefeller.edu [rockefeller.edu]

Application Note: Solid-Phase Synthesis of 2-Acetonylinosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides are fundamental components in the development of therapeutic agents and biochemical probes. Specifically, substitutions at the C2 position of purine nucleosides have been shown to modulate their biological activity, making them attractive targets for drug discovery programs. 2-Acetonylinosine, a derivative of the naturally occurring purine nucleoside inosine, presents a unique structural motif with potential applications in antiviral and anticancer research. Solid-phase synthesis offers a streamlined and efficient methodology for the preparation of such modified nucleosides, facilitating purification and enabling the potential for library synthesis. This application note provides a detailed protocol for the solid-phase synthesis of this compound, commencing from a resin-bound 2-iodoinosine precursor. The described workflow is designed to be accessible to researchers with a foundational knowledge of organic chemistry and solid-phase synthesis techniques.

Overall Synthesis Workflow

The solid-phase synthesis of this compound is proposed to proceed through a multi-step sequence starting from an immobilized, protected inosine derivative. The key steps involve the introduction of a halogen at the C2 position, followed by a palladium-catalyzed cross-coupling reaction to install the acetonyl moiety, and finally, cleavage from the solid support and deprotection to yield the target compound.

Application Notes & Protocols: Probing RNA Structure with Chemical Acylation

Note on 2-Acetonylinosine: As of our latest search, "this compound" is not a recognized or documented chemical probe for RNA structure analysis in peer-reviewed literature. It is possible that this is a novel, unpublished compound or a misnomer. Therefore, this document will focus on a widely adopted and validated method for RNA structure probing: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) . We will use the well-characterized reagent 1-methyl-7-nitroisatoic anhydride (1M7) as a representative example to provide detailed application notes and protocols.

Introduction to SHAPE-MaP for RNA Structure Analysis

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful technique that interrogates the local structural dynamics of RNA at single-nucleotide resolution.[1][2][3] The method utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of conformationally flexible ribonucleotides.[2][3] This flexibility is correlated with the absence of base-pairing or other structural constraints. When coupled with Mutational Profiling (MaP), the sites of 2'-O-adduct formation are identified through reverse transcription, where the modifications induce mutations or deletions in the resulting cDNA.[4][5] These mutations are then quantified using massively parallel sequencing, providing a nucleotide-resolution map of the RNA structure.[4][6]

SHAPE-MaP is a versatile technique that can be applied to a wide range of RNAs, from small motifs to entire transcriptomes, both in vitro and in vivo.[2][5][6] The resulting reactivity data can be used to refine computational models of RNA secondary and tertiary structure, identify ligand binding sites, and study RNA conformational changes.[3]

Choosing a SHAPE Reagent

Several SHAPE reagents are available, each with distinct chemical properties that make them suitable for different applications. The choice of reagent depends on factors such as its reactivity, half-life, and cell permeability.

| SHAPE Reagent | Typical Half-Life | Key Characteristics |

| 1-methyl-7-nitroisatoic anhydride (1M7) | ~14 seconds | A versatile, fast-acting reagent with low nucleotide bias, suitable for both in vitro and in vivo studies.[7] |

| N-methylisatoic anhydride (NMIA) | ~430 seconds | A widely used reagent, though less suitable for intracellular applications. |

| 1-methyl-6-nitroisatoic anhydride (1M6) | ~31 seconds | Similar to 1M7, it is highly versatile and suitable for cell-free assays with faster reactivity than NMIA. |

| 5-nitroisatoic anhydride (5NIA) | ~100 seconds | Suitable for modifying RNA within living cells. |

| Benzoyl Cyanide (BzCN) | ~0.25 seconds | Extremely fast-acting, useful for tracking RNA folding dynamics in real-time. |

| N-Acetylimidazole (NAI) | 3-30 minutes | Produces minimal acetyl adducts and is suitable for in vivo studies. |

Experimental Protocols for SHAPE-MaP using 1M7

This protocol outlines the key steps for performing a SHAPE-MaP experiment on a target RNA in vitro using 1M7.

RNA Preparation and Folding

-

RNA Synthesis and Purification: Synthesize the RNA of interest using in vitro transcription from a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity. Elute the RNA from the gel and quantify its concentration.

-

RNA Folding:

-

In a thin-walled PCR tube, dilute the purified RNA to a final concentration of 1-2 pmol in 0.5x TE buffer.

-

Heat the RNA solution to 95°C for 2 minutes to denature any existing structures, then immediately place it on ice for 2 minutes.

-

Add a folding buffer (e.g., final concentration of 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) and mix gently.

-

Incubate the RNA at the desired folding temperature (typically 37°C) for 20-30 minutes to allow it to adopt its native conformation.

-

SHAPE Modification with 1M7

-

Reagent Preparation: Prepare a fresh stock solution of 1M7 in anhydrous DMSO (e.g., 100 mM).

-

Modification Reaction:

-

Divide the folded RNA into two aliquots: one for the modification reaction (+) and one for the no-reagent control (-). A denaturing control can also be included.

-

To the (+) tube, add 1M7 to a final concentration of 10 mM.

-

To the (-) tube, add an equivalent volume of DMSO.

-

Incubate the reactions for 5 minutes at 37°C. The reaction time corresponds to approximately five half-lives of 1M7.[8]

-

-

RNA Precipitation: Stop the reaction and purify the RNA by ethanol precipitation to remove the SHAPE reagent and salts. Resuspend the RNA pellet in nuclease-free water.

Mutational Profiling by Reverse Transcription

-

Primer Annealing:

-

Anneal a fluorescently labeled or sequence-specific primer to the modified and control RNA samples.

-

Incubate at 65°C for 5 minutes, followed by 35°C for 5 minutes, and then place on ice for 1 minute.

-

-

Reverse Transcription:

-

Prepare a reverse transcription master mix containing a reverse transcriptase (e.g., SuperScript IV), dNTPs, and a buffer that includes MnCl₂. The presence of Mn²⁺ is crucial for promoting the read-through of 2'-O-adducts and inducing mutations.[8]

-

Initiate the reverse transcription reaction and incubate at 52°C for 10-30 minutes.

-

-

RNA Degradation: Degrade the RNA template by adding NaOH and incubating at 95°C for 5 minutes.

Library Preparation and Sequencing

-

cDNA Purification: Purify the resulting cDNA.

-